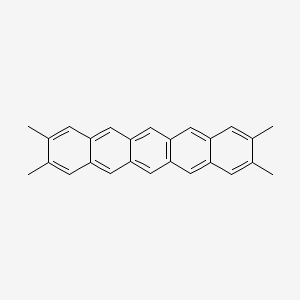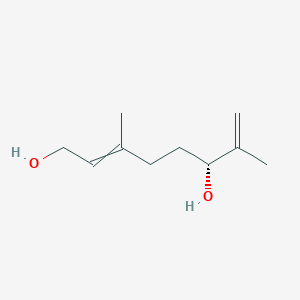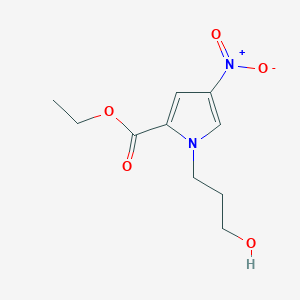
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxypropyl side chain, and a nitro group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by esterification and subsequent hydroxypropylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate has garnered interest in several scientific research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate largely depends on its functional groups. The nitro group can participate in redox reactions, while the ester and hydroxypropyl groups can interact with various biological targets. These interactions may involve binding to enzymes, receptors, or other macromolecules, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring.
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and applied chemistry.
Propiedades
Número CAS |
374694-40-3 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
ethyl 1-(3-hydroxypropyl)-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-2-17-10(14)9-6-8(12(15)16)7-11(9)4-3-5-13/h6-7,13H,2-5H2,1H3 |
Clave InChI |
XAZODZRAKXZLMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN1CCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




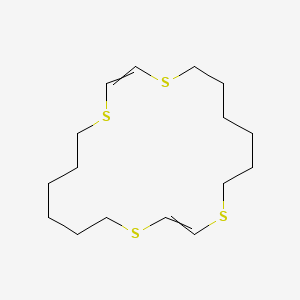
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

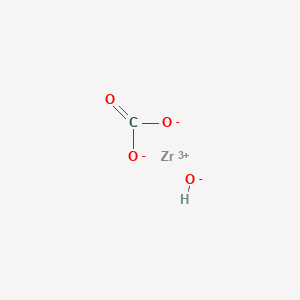


![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
